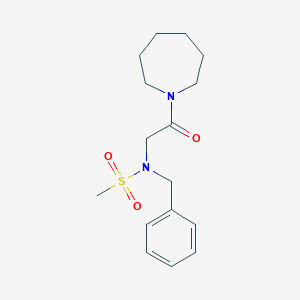
N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide
Vue d'ensemble
Description
N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide, also known as etomidate, is a popular anesthetic agent used in medical procedures. It is a short-acting drug that produces a rapid onset of anesthesia and has a relatively short recovery period. Etomidate has been used for decades in the medical field, and its effectiveness and safety have been well established.
Mécanisme D'action
Etomidate works by enhancing the activity of the GABA-A receptor, which is responsible for inhibiting the transmission of nerve signals in the brain. This results in a decrease in brain activity and a state of unconsciousness. Etomidate has a high affinity for the GABA-A receptor, which makes it a potent anesthetic agent.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. It has been shown to reduce cerebral blood flow, decrease intracranial pressure, and decrease the metabolic rate of the brain. Etomidate also has minimal effects on the cardiovascular and respiratory systems, making it a safe choice for patients with cardiovascular or respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for use in laboratory experiments. It is a potent anesthetic agent that produces a rapid onset of anesthesia and has a short recovery period. This makes it ideal for experiments that require short periods of anesthesia. Etomidate also has minimal effects on the cardiovascular and respiratory systems, making it a safe choice for experiments involving animals with cardiovascular or respiratory diseases.
However, there are also some limitations to the use of N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide in laboratory experiments. It has been shown to have some effects on the immune system, which may be a concern for experiments involving immune responses. Etomidate also has a short duration of action, which may make it unsuitable for experiments that require longer periods of anesthesia.
Orientations Futures
There are several future directions for research on N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide. One area of interest is the development of new analogs of N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide that have improved pharmacological properties. Another area of interest is the investigation of the effects of N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide on the immune system, which may have implications for its use in clinical settings. Finally, there is a need for further research on the long-term effects of N-ethyl-N'-(2-methoxy-5-methylphenyl)ethanediamide on the brain and other physiological systems.
Applications De Recherche Scientifique
Etomidate has been extensively studied for its use as an anesthetic agent in medical procedures. It has been shown to be effective in inducing anesthesia rapidly and maintaining it for a short period of time. Etomidate has also been used in research studies to investigate the effects of anesthesia on the brain and other physiological systems.
Propriétés
IUPAC Name |
N-ethyl-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-13-11(15)12(16)14-9-7-8(2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJFLHJSGRUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4695677.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)
![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)

![N-[4-(aminosulfonyl)phenyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4695702.png)
![2-methoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4695711.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4695714.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)

![N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4695727.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B4695735.png)
![N-(4-chlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4695740.png)
![N-[3-(dimethylamino)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4695749.png)